molecular formula C32H28O17 B13911784 Fluorescein Di-|A-D-Glucuronide

Fluorescein Di-|A-D-Glucuronide

Cat. No.: B13911784
M. Wt: 684.6 g/mol
InChI Key: KKGCDGCDUBCTBY-MJMXWKEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorescein di-beta-d-glucuronide is a fluorogenic substrate used primarily for detecting beta-glucuronidase activity. This compound is colorless and nonfluorescent until it is hydrolyzed to the monoglucuronide and then to the highly fluorescent fluorescein . It is widely used in various scientific fields due to its excellent spectral properties and sensitivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorescein di-beta-d-glucuronide is synthesized through the conjugation of fluorescein with beta-d-glucuronic acid. The synthesis involves the protection of hydroxyl groups, activation of carboxyl groups, and subsequent coupling reactions. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of fluorescein di-beta-d-glucuronide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques like column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Fluorescein di-beta-d-glucuronide primarily undergoes hydrolysis reactions catalyzed by beta-glucuronidase. This hydrolysis results in the formation of fluorescein monoglucuronide and subsequently fluorescein .

Common Reagents and Conditions

The hydrolysis reaction requires the presence of beta-glucuronidase enzyme, which acts as a catalyst. The reaction is typically carried out in aqueous buffer solutions at physiological pH and temperature .

Major Products Formed

The major products formed from the hydrolysis of fluorescein di-beta-d-glucuronide are fluorescein monoglucuronide and fluorescein. Fluorescein is highly fluorescent and is used as a marker in various assays .

Mechanism of Action

Fluorescein di-beta-d-glucuronide exerts its effects through enzymatic hydrolysis. The beta-glucuronidase enzyme cleaves the glucuronic acid moieties, resulting in the formation of fluorescein monoglucuronide and fluorescein. The highly fluorescent fluorescein can then be detected using fluorescence spectroscopy . This mechanism allows for the sensitive detection of beta-glucuronidase activity in various samples.

Comparison with Similar Compounds

Fluorescein di-beta-d-glucuronide is unique due to its high sensitivity and excellent spectral properties. Similar compounds include:

These compounds share similar applications but differ in the specific enzymes they target and their spectral properties.

Properties

Molecular Formula

C32H28O17

Molecular Weight

684.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[6'-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C32H28O17/c33-19-21(35)25(27(39)40)47-30(23(19)37)44-11-5-7-15-17(9-11)46-18-10-12(45-31-24(38)20(34)22(36)26(48-31)28(41)42)6-8-16(18)32(15)14-4-2-1-3-13(14)29(43)49-32/h1-10,19-26,30-31,33-38H,(H,39,40)(H,41,42)/t19-,20-,21-,22-,23+,24+,25-,26-,30+,31+/m0/s1

InChI Key

KKGCDGCDUBCTBY-MJMXWKEJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O

Origin of Product

United States

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